![molecular formula C19H16ClIN2OS B2690837 3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide CAS No. 477712-99-5](/img/structure/B2690837.png)
3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide is a useful research compound. Its molecular formula is C19H16ClIN2OS and its molecular weight is 482.76. The purity is usually 95%.
BenchChem offers high-quality 3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
- A study conducted by Kaya et al. (2016) employed quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives on Fe metal. The theoretical data showed good agreement with experimental inhibition efficiency results, demonstrating the potential of such compounds in corrosion protection (Kaya et al., 2016).
Molecular Docking and Quantum Chemical Calculations
- Viji et al. (2020) analyzed the molecular structure and spectroscopic data of a thiazole derivative through DFT calculations, identifying potential biological effects through molecular docking results. This study indicates the usefulness of such compounds in the development of pharmaceuticals (Viji et al., 2020).
Synthesis for Antimicrobial Agents
- Sah et al. (2014) described the synthesis of formazans from a Mannich base of a thiadiazole compound showing moderate antimicrobial activity against various bacterial and fungal strains. This underscores the significance of thiadiazole derivatives in creating new antimicrobial agents (Sah et al., 2014).
Materials Science and Photovoltaic Applications
- Rahman et al. (2018) explored the use of an organo-sulfur compound and its dimer as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells, highlighting the impact of such compounds on the efficiency of solar energy conversion (Rahman et al., 2018).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-methyl-2-(1-methylpyridin-1-ium-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN2OS.HI/c1-13-18(17(23)10-7-14-5-8-16(20)9-6-14)24-19(21-13)15-4-3-11-22(2)12-15;/h3-12H,1-2H3;1H/q+1;/p-1/b10-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXFKKFYRCNQLY-HCUGZAAXSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)C=CC3=CC=C(C=C3)Cl.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)/C=C/C3=CC=C(C=C3)Cl.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

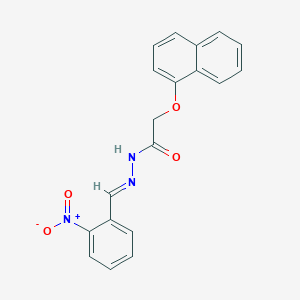


![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B2690763.png)
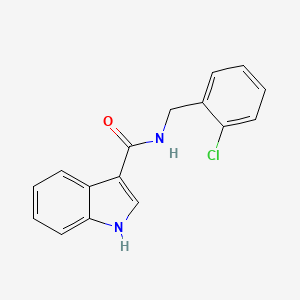
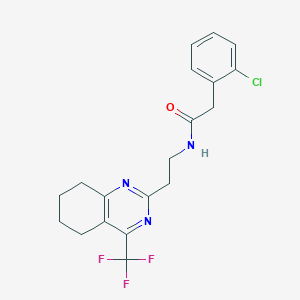
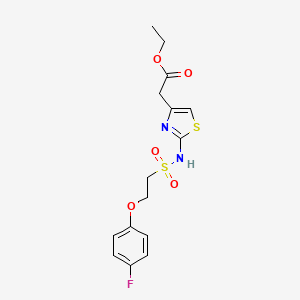
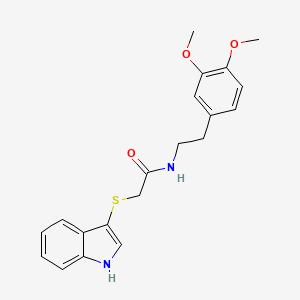
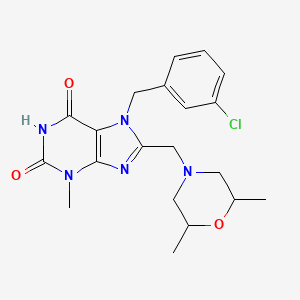
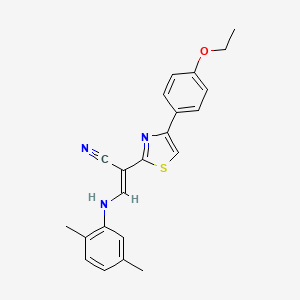
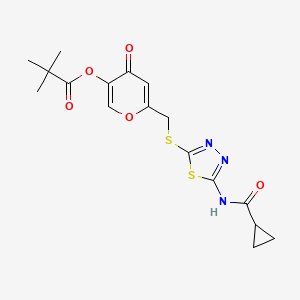
![1-methyl-2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2690775.png)
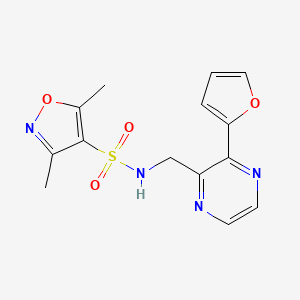
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-phenylbutanoate](/img/structure/B2690777.png)